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Compound of Interest

Compound Name: 5-Methyl-2-pyrazinecarboxylic acid

Cat. No.: B017604

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methyl-2-pyrazinecarboxylic acid (CeHsN202), a key intermediate in the synthesis of various
pharmaceuticals. The data presented herein, including Nuclear Magnetic Resonance (NMR),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is intended to support researchers,
scientists, and professionals in the fields of drug development and chemical analysis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 5-Methyl-2-pyrazinecarboxylic acid.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Carboxylic acid proton
13.5 (broad) Singlet 1H
(-COOH)
) Pyrazine ring proton
9.05 Singlet 1H
(H-3)
) Pyrazine ring proton
8.65 Singlet 1H
(H-6)
Methyl group protons
2.65 Singlet 3H yigroupp
(-CHs)
Solvent: DMSO-de
L] 13 1
Chemical Shift (8) ppm Assignment

165.5 Carboxylic acid carbon (-COOH)
155.0 Pyrazine ring carbon (C-5)
145.0 Pyrazine ring carbon (C-2)
1445 Pyrazine ring carbon (C-6)
143.0 Pyrazine ring carbon (C-3)

21.0 Methyl group carbon (-CHs)

Solvent: DMSO-ds[1]

Table 3: IR Absorption Data
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3400-2400 Broad O-H stretch (Carboxylic acid)
~1700 Strong C=0 stretch (Carboxylic acid)

] C=N and C=C stretching

~1600, ~1470 Medium o

(Pyrazine ring)
~1300 Medium C-O stretch (Carboxylic acid)
~900 Medium O-H bend (out-of-plane)

ble 4: El ization)

Mass-to-Charge Ratio

(mi2) Relative Intensity (%) Proposed Fragment
138 95 [M]* (Molecular lon)
94 100 [M - COOH + H]*

93 50 [M - COOH]*

66 40 [CaHaN]*

42 65 [C2H2N]*

39 55 [C3Hs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended to serve as a guide for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 5-Methyl-2-pyrazinecarboxylic acid was
dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).
Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing
(0.00 ppm).[2][3]
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'H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.
Data was collected with a sufficient number of scans to achieve a good signal-to-noise ratio,
typically 16 to 64 scans. A relaxation delay of 1-2 seconds was used between pulses.

13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a
frequency of 100 MHz. A proton-decoupled pulse sequence was utilized to simplify the
spectrum. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger
number of scans (typically 1024 to 4096) and a longer relaxation delay (2-5 seconds) were
employed.[3]

Infrared (IR) Spectroscopy

Sample Preparation: The solid sample of 5-Methyl-2-pyrazinecarboxylic acid was
analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the
powdered sample was placed directly onto the diamond crystal of the ATR accessory.

Data Acquisition: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum was collected over the range of 4000-400 cm~! by co-adding 32
scans at a resolution of 4 cm~*. A background spectrum of the clean ATR crystal was
recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography.

lonization: Electron lonization (El) was used as the ionization method. The sample molecules
were bombarded with a beam of electrons with an energy of 70 eV.[4]

Mass Analysis: The resulting positively charged fragments were separated based on their
mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the
relative abundance of each fragment.[5]

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 5-Methyl-2-pyrazinecarboxylic acid.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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